2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol
Overview
Description
“2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol” is a chemical compound with the CAS Number: 915923-64-7 . It has a molecular weight of 139.2 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 . This indicates that the compound has a bicyclic structure with an ethanol group attached to it.Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.2 . It is solid in physical form and is stored at a temperature of -20C .Scientific Research Applications
Novel Routes to Oxazabicycloheptenes
The reaction of 1-chloro-1-nitroso cyclohexane with cyclopentadiene in ether: ethanol produces 2-aza-3-oxabicyclo [2.2.1] heptene hydrochloride. This compound, generated in situ with pyridine, can be acylated with acid chlorides and anhydrides, offering a novel route to diverse oxazabicycloheptenes. The base-generated compound reacts with formalin, PhNCS, and i-AmONO to produce Mannich base adduct, thiourea, and nitroso compound, respectively (Ranganathan et al., 1981).
Ruthenium-Catalyzed Ring-Opening Reactions
Ruthenium-catalyzed nucleophilic ring-opening reactions of 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols produce trans-1,2-ring opened products exclusively, demonstrating the influence of catalyst choice on product regio- and stereoisomerism. This process shows moderate to excellent stereoselectivity with various alcohols (Machin et al., 2009).
Enzymatic Resolution for Biologically Active Intermediates
Enzymatic resolution of endo-7-oxabicyclo [2.2.1] hept-2-yl butyrates using lipase from Candida cylindracea leads to optically pure bicyclic alcohols and esters, which are key intermediates for synthesizing biologically active compounds (Saf et al., 1988).
Anti-Bacterial Agents and β-Lactamase Inhibitors
The synthesis of 6-azabicyclo[3.2.0]hept-2-ene derivatives has shown potential for anti-microbial potency and β-lactamase inhibition activity, indicating their utility in developing new antibacterial agents (Singh & Cooper, 1994).
Synthons for Drug Candidates
The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are used as versatile synthons in drug candidate synthesis. Their bioresolution approach, utilizing lactamase catalyzed resolution, has been highlighted for its efficiency (Holt-Tiffin, 2009).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that it may interact with biological targets.
Mode of Action
The specific mode of action of 2-(2-Azabicyclo[22It’s known that similar azabicyclic compounds can undergo various chemical reactions to form addition products . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of carbocyclic nucleosides , which are involved in numerous biochemical pathways, including nucleic acid synthesis.
Pharmacokinetics
The compound’s molecular weight (1392 g/mol ) suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that they may have beneficial effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSPRKOBLRZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660736 | |
Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-64-7 | |
Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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